In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of 2-Chlorobenzimidamide
In a direct comparative assay, 2-Chlorobenzimidamide demonstrated potent inhibitory activity against recombinant wild-type acetylcholinesterase (AChE) from the malaria vector Anopheles gambiae [1]. The compound exhibited an IC50 value of 142 nM after a 10-minute incubation, which decreased to 285 nM after 60 minutes, suggesting a time-dependent inhibition profile [1]. This data point provides a quantitative benchmark for its biological activity. In contrast, a study on related benzimidamide derivatives as BACE1 inhibitors reported a less potent compound (6d) with an IC50 of 3.35 µM, while another derivative (6b) showed a much weaker IC50 of 7.03 µM [2].
| Evidence Dimension | Inhibitory Potency (IC50) against AChE |
|---|---|
| Target Compound Data | 142 nM (10 min) and 285 nM (60 min) |
| Comparator Or Baseline | Benzimidamide derivative 6d: 3.35 µM (BACE1); Benzimidamide derivative 6b: 7.03 µM (BACE1) |
| Quantified Difference | 24-50 fold more potent than 6d; 49-100 fold more potent than 6b |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; 10 and 60 min incubation. |
Why This Matters
This data provides a quantitative measure of the compound's ability to inhibit a key neurological enzyme, establishing a baseline for its use in vector control or neuropharmacology research where potency is a primary selection criterion.
- [1] BindingDB. BDBM50124882 CHEMBL3623548. Affinity Data for Acetylcholinesterase (Anopheles gambiae). View Source
- [2] Manohar, S., et al. (2012). Synthesis, in vitro Biological Evaluation and Molecular Docking Studies of Benzimidamides as Potential BACE1 Inhibitors. Infona. IC50 values of 3.35 and 7.03 µM reported. View Source
